molecular formula C10H19N B090831 (1S,9aalpha)-Octahydro-1-methyl-2H-quinolizine CAS No. 18396-98-0

(1S,9aalpha)-Octahydro-1-methyl-2H-quinolizine

Cat. No.: B090831
CAS No.: 18396-98-0
M. Wt: 153.26 g/mol
InChI Key: VZEGBIWAIFLVJH-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Lupinane is a quinolizidine alkaloid found in various species of the Lupinus genus. These alkaloids are known for their structural diversity and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,9aalpha)-Octahydro-1-methyl-2H-quinolizine typically involves the acylation of lupinine, a simple quinolizidine alkaloid. For instance, reactions with 3-phenylacrylic (cinnamoyl) and 5-[(3R)-dithiolan-3-yl]pentanoic (lipoic) acid chlorides in anhydrous benzene in the presence of triethylamine have been reported to yield O-acyl derivatives of lupinine .

Industrial Production Methods

Industrial production of this compound is less common and often involves extraction from lupine plants. The process includes successive soaking and cooking to reduce the content of toxic alkaloids, followed by purification steps to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

Alpha-Lupinane undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents like potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride.

    Substitution: Halogenation reactions using reagents like bromine or chlorine are typical.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and halogenated compounds, which can be further utilized in various applications .

Scientific Research Applications

Alpha-Lupinane has a wide range of applications in scientific research:

Mechanism of Action

Alpha-Lupinane exerts its effects through various molecular targets and pathways. For instance, it modulates inflammatory responses by inhibiting the expression of inducible nitric oxide synthase, nuclear factor-kappa B, and cyclooxygenase-2. This inhibition reduces inflammation and protects against tissue damage .

Comparison with Similar Compounds

Similar Compounds

    Lupanine: Another quinolizidine alkaloid with similar pharmacological properties.

    Sparteine: Known for its use in the synthesis of other alkaloids.

    Lupinine: A precursor in the synthesis of (1S,9aalpha)-Octahydro-1-methyl-2H-quinolizine.

Uniqueness

Alpha-Lupinane is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets, making it particularly effective in certain pharmacological applications .

Properties

CAS No.

18396-98-0

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

(1S,9aS)-1-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine

InChI

InChI=1S/C10H19N/c1-9-5-4-8-11-7-3-2-6-10(9)11/h9-10H,2-8H2,1H3/t9-,10-/m0/s1

InChI Key

VZEGBIWAIFLVJH-UWVGGRQHSA-N

Isomeric SMILES

C[C@H]1CCCN2[C@H]1CCCC2

SMILES

CC1CCCN2C1CCCC2

Canonical SMILES

CC1CCCN2C1CCCC2

Origin of Product

United States

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